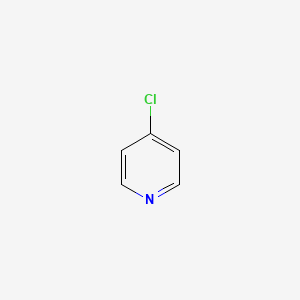

4-Chloropyridine

Vue d'ensemble

Description

4-Chloropyridine (C₅H₄ClN) is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position of the aromatic ring. Its molecular weight is 113.55 g/mol, and it serves as a versatile precursor in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine atom acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution reactions at the 2- and 4-positions. This reactivity underpins its utility in synthesizing complex heterocycles and functionalized intermediates .

Méthodes De Préparation

Chlorination of Pyridine

Chlorination is one of the primary methods for synthesizing 4-chloropyridine. This process typically involves the reaction of pyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Reagents: Pyridine, thionyl chloride or phosphorus oxychloride.

- Conditions: The reaction is generally conducted at temperatures ranging from room temperature to about 75°C.

- Yield: Yields can vary; for instance, a reported yield using thionyl chloride is approximately 52.4% with a purity of 93.9% as determined by HPLC.

- Pyridine reacts with thionyl chloride to form this compound.

- The excess thionyl chloride is removed through heating.

Gas-Phase Chlorination

In industrial settings, gas-phase chlorination is often employed due to its efficiency and scalability.

- Reagents: Pyridine, chlorine gas.

- Conditions: The reaction occurs in the presence of a catalyst and ultraviolet light at elevated temperatures (150-170°C).

- Yield: This method can provide higher yields compared to other methods due to continuous removal of products and effective mixing.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another synthetic route that can be utilized for preparing this compound from carbonyl compounds.

- Reagents: Carbonyl compounds with enolizable carbons, ammonium acetate.

- Conditions: The reaction typically involves forming an iminium salt followed by nucleophilic attack by ammonium acetate.

- Yield: High yields are achievable depending on the substrate used.

Direct Chlorination of N-(4-Pyridyl) Pyridinium Chloride

This method utilizes N-(4-pyridyl) pyridinium chloride as a starting material for chlorination.

- Reagents: N-(4-pyridyl) pyridinium chloride, chlorinating agents (e.g., sulfur oxychloride).

- Conditions: The reaction is carried out at temperatures between 50°C and 150°C for about 0.5 to 3 hours.

- Yield: This method also demonstrates good yields and purity levels.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | Pyridine, Thionyl Chloride | Room Temp - 75°C | ~52.4% |

| Gas-Phase Chlorination | Pyridine, Chlorine Gas | 150-170°C | High |

| Vilsmeier-Haack Reaction | Carbonyl Compounds, Ammonium Acetate | Varies | High |

| Direct Chlorination | N-(4-Pyridyl) Pyridinium Chloride | 50-150°C | Good |

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, thiols, and alkoxides to form substituted pyridine derivatives.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: 4-Aminopyridine.

Applications De Recherche Scientifique

Medicinal Chemistry

Covalent Protein Modifiers

Recent studies have highlighted the role of 4-chloropyridine as a selective covalent protein modifier. It demonstrates reactivity comparable to acrylamide and can be "switched on" to enhance its electrophilicity significantly when protonated. This property allows it to form covalent bonds with specific amino acids in proteins, facilitating the development of chemical probes for biological research .

Therapeutic Potential

this compound has been explored for its potential as a therapeutic agent. Its ability to selectively modify proteins suggests applications in drug design, particularly in creating inhibitors that target specific enzymes or pathways involved in disease processes. This selectivity could lead to fewer side effects compared to traditional drugs that interact with multiple targets .

Agrochemicals

In the realm of agrochemicals, this compound serves as a building block for various pesticides and herbicides. Its structural framework is utilized to synthesize compounds that can effectively control agricultural pests while minimizing environmental impact. The compound's stability and reactivity make it an attractive candidate for developing new agrochemical formulations .

Organic Synthesis

Reagent in Chemical Reactions

this compound is frequently employed as a reagent in organic synthesis. Its ability to participate in nucleophilic substitutions makes it useful for synthesizing more complex organic molecules. For instance, it can be used to introduce pyridine rings into larger structures or modify existing compounds to enhance their biological activity .

Synthesis of Derivatives

The compound is also significant in the synthesis of various derivatives, such as this compound-2-carboxylic acid chloride, which is produced with high purity and yield using bromine as a catalyst . This derivative can serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Environmental Impact

Studies indicate that this compound biodegrades under aerobic conditions, suggesting that it can be managed within environmental frameworks when used responsibly. Its degradation products should be monitored to ensure they do not pose risks to ecosystems or human health .

Case Studies

-

Selective Protein Modification

A study demonstrated the application of this compound in selectively modifying human dimethylarginine dimethylaminohydrolase-1 (DDAH1). The research showed that this modification required folded proteins and specific catalytic conditions, highlighting the compound's utility in proteomic studies . -

Synthesis of Agrochemicals

Research on the synthesis of new herbicides based on this compound derivatives illustrated their effectiveness against common agricultural pests while maintaining low toxicity profiles for non-target organisms. This case underscores the compound's potential role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of 4-chloropyridine involves its interaction with various molecular targets and pathways. As a halogenated pyridine derivative, it can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds . In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Comparison with Isomeric Chloropyridines

The position of the chlorine atom on the pyridine ring significantly influences chemical behavior and applications.

Key Findings :

- Reactivity : this compound exhibits higher reactivity in nucleophilic substitution compared to 2- and 3-isomers due to the para-positioned chlorine, which stabilizes transition states via resonance .

- Stability : The free base of this compound is less stable than its hydrochloride salt, necessitating in situ generation for certain reactions .

Comparison with Di- or Polyhalogenated Pyridines

Dual halogenation introduces distinct electronic and steric effects.

Key Findings :

- Electronic Effects : The chlorine atom in this compound provides stronger electron withdrawal than bromine, favoring nucleophilic attack.

- Functionalization : Polyhalogenated derivatives like 4-Chloro-3,5-diiodopyridine enable diverse modifications (e.g., Suzuki coupling) due to multiple reactive sites .

Comparison with Alkyl- or Amino-Substituted Derivatives

Alkyl or amino groups modulate solubility, electronic properties, and bioactivity.

| Compound | Substituents | Key Properties | Applications |

|---|---|---|---|

| This compound | None | Baseline reactivity for substitution | General synthesis |

| 4-Amino-3-chloropyridine | NH₂ at 4, Cl at 3 | Amino group enhances nucleophilicity; dual functionalization | Antibacterial agents |

| 4-Chloro-2,5-dimethylpyridine | Cl at 4, CH₃ at 2 and 5 | Methyl groups sterically hinder substitution; reduce ring activation | Specialty intermediates |

Key Findings :

- Bioactivity: Amino-substituted derivatives (e.g., 4-Amino-3-chloropyridine) show enhanced antibacterial and anticancer activity compared to this compound .

- Steric Effects : Methyl groups in 4-Chloro-2,5-dimethylpyridine limit substitution reactions but improve stability .

Comparison with Complex Substituents

Bulky or functionalized substituents expand utility in drug design.

Key Findings :

Activité Biologique

4-Chloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. Its molecular formula is CHClN, and it has a molecular weight of 115.54 g/mol. The compound exhibits significant reactivity due to the electronegative chlorine atom, which influences its interaction with biological molecules.

1. Covalent Protein Modification

One of the notable biological activities of this compound is its ability to covalently modify proteins. Research indicates that it can selectively react with thiol groups in proteins, leading to modifications that can alter protein function. For instance, this compound has been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of the active-site cysteine residue. This modification is facilitated by the protonation of the pyridine nitrogen, which significantly enhances its reactivity—up to 4500-fold compared to its neutral form .

2. Antiproliferative Activity

In studies evaluating the antiproliferative effects against various tumor cell lines, derivatives of this compound exhibited significant cytostatic activity. For example, compounds derived from this compound-2-carboxamide showed IC values ranging from 1 to 4.3 μmol/L against carcinoma, lymphoma, and leukemia cell lines, suggesting a potential for therapeutic applications in cancer treatment . The structural modifications in these derivatives were found to enhance their lipophilicity and cytostatic potential.

Data Table: Biological Activity Overview

Case Study 1: Protein Targeting

A study conducted on the selective targeting of proteins using this compound demonstrated its potential as a chemical probe for proteomic studies. The researchers found that upon stabilization of the protonated form, this compound could selectively label proteins beyond DDAH1, indicating its utility in identifying new protein targets .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of this compound derivatives for their anticancer properties. The results indicated that specific modifications led to compounds with enhanced potency compared to established chemotherapeutics like sorafenib. The study highlighted that log P values correlated with increased cytostatic activity, suggesting that lipophilicity plays a crucial role in drug efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-chloropyridine derivatives with high regioselectivity?

- Methodological Answer : Regioselective synthesis requires precise control of reaction conditions, such as temperature, solvent polarity, and catalyst choice. For example, in Suzuki–Miyaura cross-coupling reactions, [NiCl(o-tol)(dppf)] pre-catalysts show higher reactivity for this compound compared to 2- and 3-chloropyridines due to steric and electronic effects . Characterization via single-crystal X-ray diffraction (e.g., SHELXL refinement) ensures structural validation .

Q. How can researchers ensure reproducibility in experimental protocols involving this compound?

- Methodological Answer : Detailed documentation of synthetic steps, including reagent purity, reaction stoichiometry, and purification methods, is critical. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating main text experimental descriptions from supplementary data for clarity . Use standardized safety protocols (e.g., glove inspection, impervious clothing) to mitigate hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound complexes?

- Methodological Answer : UV-Vis and NMR spectroscopy are standard for electronic and structural analysis. For coordination complexes, X-ray crystallography (using SHELX programs) provides atomic-level resolution . Valence shell photoelectron spectroscopy (PES) combined with density functional theory (DFT) calculations can resolve electronic structures and satellite states in chloropyridines .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between experimental and theoretical electron affinities (EA) in this compound?

- Methodological Answer : Discrepancies arise from basis set limitations and vibrational state exclusions in DFT or MP2 calculations. For this compound, B3LYP/6-311++G** underestimates vertical EAs compared to experimental upper limits. Incorporate zero-point corrections and diffuse functions to improve agreement. Cross-validate with experimental PES data and ADC(3) Green’s function methods .

Q. What mechanistic insights explain the differential reactivity of this compound vs. 2-chloropyridine in cross-coupling reactions?

- Methodological Answer : Steric hindrance at the 2-position destabilizes transition states in catalytic cycles. For this compound, trans-effect ligand arrangements (e.g., in [Ru(NH₃)₄(SO₂)(4-Cl-py)] complexes) enhance π-backdonation and stabilize intermediates. Kinetic studies (e.g., first-order decay models) quantify ligand influence on reaction pathways .

Q. How can researchers optimize photoisomer stabilization in this compound-containing coordination complexes?

- Methodological Answer : Ligand field tuning via trans-ligand substitution (e.g., 4-Cl-pyridine vs. 3-Cl-pyridine) alters metal-ligand bonding. Use in-situ photocrystallography to resolve metastable states (e.g., η¹-O vs. η²-S,O binding in ruthenium complexes). Stabilization relies on S→Ru dσ-electron donation, not π-backbonding, as shown by kinetic decay analysis .

Q. What strategies address contradictions in σ-type lone-pair orbital relaxation mechanisms for this compound?

- Methodological Answer : For nitrogen σ-lone-pair (σN LP) orbitals, screen holes using π→π* excitations; for chlorine σ-lone-pair (σCl LP), employ Cl 4p Rydberg orbital interactions. EOM-IP-CCSD and ADC(3) methods model relaxation pathways, while angle-resolved PES validates anisotropy parameters influenced by Cooper minima .

Q. Methodological Design & Data Analysis

Q. How should researchers design experiments to validate this compound’s role in charge-transfer complexes?

- Methodological Answer : Use thionyl chloride-pyridine charge-transfer systems to study this compound’s role in metal dissolution. Monitor viscosity changes and oligomer formation via HPLC-MS. Include balanced redox equations in supplementary data to clarify counterion identification .

Q. What statistical frameworks are appropriate for analyzing catalytic efficiency data in this compound reactions?

- Methodological Answer : Apply ANOVA for multi-variable comparisons (e.g., catalyst type, solvent). Use nonlinear regression to model reaction kinetics (e.g., Arrhenius plots for activation energy). Report uncertainties via error bars in figures and adhere to Journal of Clinical Practice and Research guidelines for ethical data collection .

Q. How can researchers structure a high-impact review article on this compound applications?

- Methodological Answer : Follow Reviews in Analytical Chemistry standards: emphasize unresolved controversies (e.g., EA discrepancies), integrate computational and experimental findings, and propose future directions (e.g., vibrational state inclusion in DFT). Use IMRAD structure with hyperlinked supplementary data .

Q. Ethical & Reproducibility Standards

- Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with SHELXL refinement parameters .

- Ethical Compliance : Obtain institutional approval for hazardous material handling and declare permissions in methodology sections .

- Language Clarity : Ensure technical terms (e.g., "regioselectivity") are defined for interdisciplinary audiences .

Propriétés

IUPAC Name |

4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNPAUTCMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052671 | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

151 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Miscible with ethanol | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2000 g/cu cm at 25 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

626-61-9 | |

| Record name | 4-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-43.5 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.